molecular formula C16H16O B12896757 2,3,7,8-Tetramethyldibenzo[b,d]furan CAS No. 39763-74-1

2,3,7,8-Tetramethyldibenzo[b,d]furan

Cat. No.: B12896757
CAS No.: 39763-74-1
M. Wt: 224.30 g/mol
InChI Key: YPBUDKHZFLGKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7,8-Tetramethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings The compound is characterized by the presence of four methyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetramethyldibenzo[b,d]furan typically involves the cyclization of 3,4,3’,4’-tetramethyldiphenyl ether. The process begins with the bromination or iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then treated with lithium metal to form a dilithio derivative, which undergoes cyclization upon exposure to oxygen, yielding this compound .

Industrial Production Methods

the Ullmann reaction, which involves the coupling of aromatic halo derivatives using copper powder at elevated temperatures, has been shown to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetramethyldibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran-2,3,7,8-tetracarboxylic acid.

    Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dibenzofuran-2,3,7,8-tetracarboxylic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

    Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

2,3,7,8-Tetramethyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetramethyldibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8-Tetramethyldibenzo[b,d]furan is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. This methylation pattern distinguishes it from other dibenzofurans and contributes to its specific applications and behavior in chemical reactions .

Properties

CAS No.

39763-74-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,3,7,8-tetramethyldibenzofuran

InChI

InChI=1S/C16H16O/c1-9-5-13-14-6-10(2)12(4)8-16(14)17-15(13)7-11(9)3/h5-8H,1-4H3

InChI Key

YPBUDKHZFLGKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C2C=C(C(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.